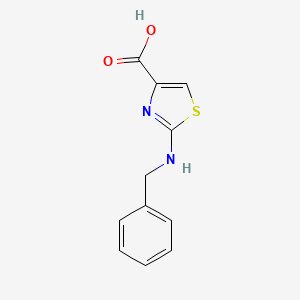

2-(benzylamino)-1,3-thiazole-4-carboxylic Acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-(benzylamino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-10(15)9-7-16-11(13-9)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFYNYLHAGNTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901234140 | |

| Record name | 2-[(Phenylmethyl)amino]-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165682-79-1 | |

| Record name | 2-[(Phenylmethyl)amino]-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165682-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Phenylmethyl)amino]-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

It’s worth noting that similar compounds have shown interactions with various biological targets.

Mode of Action

Related compounds have been shown to interact with their targets through various mechanisms, such as inhibiting folic acid synthesis and participating in Suzuki–Miyaura (SM) cross-coupling reactions.

Biochemical Pathways

Related compounds have been associated with various biochemical pathways.

Result of Action

生物活性

2-(Benzylamino)-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various bioactive molecules. The presence of the benzylamino group enhances its interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown promising activity against various bacterial strains. A study indicated that thiazole derivatives exhibited significant antibacterial activity comparable to standard antibiotics like norfloxacin .

Anticancer Properties

Thiazole compounds are often investigated for their anticancer potential. Research has demonstrated that modifications in the thiazole structure can lead to enhanced cytotoxic effects against cancer cell lines. For example, a structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring could improve anticancer activity, with some derivatives showing IC50 values lower than established chemotherapeutic agents like doxorubicin .

Enzyme Inhibition

This compound has been studied for its ability to inhibit key enzymes involved in disease processes. Notably, it may act as an inhibitor of xanthine oxidase and acetylcholinesterase, both of which are crucial in metabolic and neurodegenerative disorders respectively . The inhibition of acetylcholinesterase suggests potential applications in treating Alzheimer's disease by increasing acetylcholine levels in the brain .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The compound can bind to active sites on enzymes, inhibiting their function and thereby altering metabolic pathways.

- Cellular Signaling Modulation : It may modulate signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

- Reactive Oxygen Species Scavenging : Some thiazole derivatives have shown antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects .

Study 1: Anticancer Activity

In a comparative study involving various thiazole derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated that this compound exhibited significant growth inhibition at micromolar concentrations, supporting its potential as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A431 | 5.6 |

| Doxorubicin | A431 | 7.8 |

Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of thiazole derivatives. The study reported that several compounds demonstrated activity against resistant strains of bacteria, with some exhibiting minimal inhibitory concentrations (MIC) comparable to traditional antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 15 |

| Norfloxacin | E. coli | 10 |

科学研究应用

Enzyme Inhibition

One of the prominent applications of 2-(benzylamino)-1,3-thiazole-4-carboxylic acid derivatives is their role as xanthine oxidase inhibitors. Xanthine oxidase is an enzyme involved in the production of uric acid, and its inhibition is crucial for conditions such as gout and hyperuricemia.

- Case Study : A study by Rahmat et al. synthesized a series of thiazole derivatives, including 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acids, demonstrating significant xanthine oxidase inhibitory activities with IC50 values ranging from 3.6 to 9.9 μM. These compounds also exhibited antioxidant properties, making them dual-action agents against oxidative stress-related diseases .

Antioxidant Activity

The antioxidant potential of this compound has been explored extensively. Antioxidants are vital for neutralizing free radicals and preventing cellular damage.

- Research Findings : In vitro assays have shown that certain derivatives possess notable free radical scavenging activity. For instance, compounds derived from this thiazole structure were assessed for their ability to reduce oxidative stress markers in diabetic models, indicating their potential role in managing oxidative stress-related conditions .

Anticancer Properties

The anticancer applications of this compound have garnered attention due to its ability to inhibit cancer cell proliferation.

- Case Study : Research indicated that thiazolidinone derivatives related to this compound demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). For example, one derivative showed an IC50 value of 0.24 µM against HepG2 cells, suggesting potent anticancer activity .

Diabetes Management

Recent studies have also highlighted the compound's potential in diabetes management by improving insulin sensitivity and reducing blood glucose levels.

- Experimental Evidence : A study on the effects of 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid revealed its ability to lower blood glucose levels in streptozotocin-induced diabetic rats. The compound improved glucose tolerance and modulated oxidative stress markers, indicating its therapeutic potential in type 2 diabetes management .

Synthesis and Structure-Activity Relationship

The synthesis of this compound and its derivatives involves various synthetic strategies that enhance their biological activity.

- Synthetic Approaches : Recent advancements have introduced solid-phase synthesis methods that improve yield and efficiency in producing these compounds. The structure-activity relationship (SAR) studies indicate that substitutions at specific positions on the thiazole ring significantly influence their inhibitory potency against target enzymes and their overall biological activity .

准备方法

Nucleophilic Substitution on Halogenated Thiazoles

A common approach involves reacting halogenated thiazole esters with benzylamine. For example:

- Ethyl 2-chloro-1,3-thiazole-4-carboxylate is treated with benzylamine in the presence of a base (e.g., K₂CO₃) in methanol/water (9:1 v/v) at reflux for 12–24 hours.

- The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the chloro group is replaced by the benzylamino moiety.

Typical Conditions

| Parameter | Value |

|---|---|

| Solvent | Methanol/water (9:1) |

| Temperature | 80–100°C (reflux) |

| Reaction Time | 12–24 hours |

| Base | K₂CO₃ (2.0–3.0 equiv) |

| Yield | 65–75% |

Use of Polyphosphate Ester (PPE) Catalysis

Polyphosphate ester (PPE) enhances cyclodehydration in one-pot syntheses. For instance:

- Thiosemicarbazide derivatives and benzylamine are condensed in chloroform with PPE, forming the thiazole ring and introducing the benzylamino group simultaneously.

Advantages :

- Avoids toxic reagents like POCl₃ or SOCl₂.

- Yields improve to 78–85% under optimized PPE concentrations.

Hydrolysis of Ester Derivatives

Alkaline Hydrolysis of Methyl/Ethyl Esters

The ester-to-acid conversion is critical for final product isolation:

- Methyl 2-(benzylamino)-1,3-thiazole-4-carboxylate is hydrolyzed using 10% NaOH at 50–60°C for 1 hour, followed by acidification with HCl to pH 3–4.

- Precipitation yields the carboxylic acid in 70–80% purity , with recrystallization (e.g., methanol) raising purity to >95%.

Reaction Profile

| Step | Conditions |

|---|---|

| Ester Hydrolysis | 10% NaOH, 50–60°C, 1 hour |

| Acidification | HCl (1 M) to pH 3–4 |

| Recrystallization | Methanol, −20°C, 12 hours |

Solid-Phase Synthesis Strategies

Traceless Linker Approach on Polystyrene Resin

Adapted from traceless solid-phase methods for peptidomimetics:

- Resin Functionalization : Chloromethyl polystyrene resin is converted to a sulfur-linked intermediate.

- Thiazole Formation : 4-Amino-thiazole-5-carboxylic acid resin is generated via cyclization.

- Benzylamine Coupling : Benzylamine is introduced using Fmoc chemistry, followed by cleavage with trifluoroacetic acid (TFA).

Yield : 9–11% over 11 steps, but purity exceeds 87%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75 | 80–90 | Scalable, simple reagents | Requires halogenated precursors |

| PPE Catalysis | 78–85 | 85–95 | One-pot, eco-friendly | PPE cost and availability |

| Solid-Phase | 9–11 | >87 | High purity, modular | Low yield, complex workflow |

Optimization Strategies

Solvent and Temperature Effects

Catalytic Additives

- Triethylamine (1.0 equiv) reduces side reactions during benzylamine coupling.

- Microwave-assisted synthesis reduces reaction times by 50% (e.g., 6 hours vs. 12 hours).

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

- HPLC : >95% purity using C18 columns (acetonitrile/water + 0.1% TFA).

- Melting Point : 139.5–140°C (decomposition).

Industrial-Scale Considerations

- Continuous Flow Reactors : Enhance throughput for steps like ester hydrolysis.

- Waste Management : Neutralization of HCl/NH₃ byproducts is critical for environmental compliance.

Emerging Trends

常见问题

Q. What are the recommended synthetic routes for preparing 2-(benzylamino)-1,3-thiazole-4-carboxylic acid?

The compound can be synthesized via condensation reactions involving thiazole precursors and benzylamine derivatives. A general method involves refluxing a substituted benzaldehyde (e.g., benzylamine) with a thiazole carboxylic acid derivative in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and purification . For example, ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate (a related precursor) can undergo hydrolysis and subsequent functionalization to introduce the benzylamino group, as described in PubChem data .

Q. How can impurities be removed during purification of this compound?

High-performance liquid chromatography (HPLC) with a reversed-phase C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is effective for isolating the target compound from byproducts. Crystallization using ethanol/water mixtures (7:3 v/v) can further enhance purity, as demonstrated in studies on structurally similar thiazole carboxylic acids .

Q. What are the key physical characterization parameters for confirming identity?

- Melting Point : Compare observed values (e.g., 157–158°C for analogous thiazole-4-carboxylic acids) with literature data .

- Elemental Analysis : Verify %C, %H, %N, and %S against theoretical values (e.g., C: 58.5%, H: 3.9%, N: 6.8%, S: 15.6% for C₁₁H₁₀N₂O₂S).

- UV-Vis Spectroscopy : A λmax near 270–290 nm (characteristic of thiazole and aromatic moieties) confirms structural integrity .

Advanced Research Questions

Q. How can NMR spectroscopy resolve ambiguities in the substitution pattern of the thiazole ring?

- ¹H NMR : The benzylamino proton (NH) appears as a broad singlet near δ 8.5–9.0 ppm. Coupling patterns in the aromatic region (δ 7.2–7.5 ppm) distinguish para/meta substitution on the benzyl group.

- ¹³C NMR : The carboxylic carbon resonates at δ 165–170 ppm, while the thiazole C-2 and C-4 carbons appear at δ 150–160 ppm and δ 120–130 ppm, respectively. DEPT-135 experiments confirm the presence of CH₂ and CH groups in the benzyl moiety .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density distribution. The thiazole ring’s C-2 position, adjacent to the electron-withdrawing carboxylic acid group, is susceptible to nucleophilic attack. Fukui indices and molecular electrostatic potential maps help identify reactive sites .

Q. How can researchers design bioactivity assays targeting bacterial enzymes?

The compound’s thiazole core may inhibit dihydrofolate reductase (DHFR) or β-lactamases. A standard protocol includes:

- Enzyme Inhibition Assays : Pre-incubate the compound with purified enzyme (e.g., DHFR from E. coli) and monitor NADPH oxidation at 340 nm.

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

Q. How should conflicting spectral data (e.g., IR vs. NMR) be addressed?

- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group. Discrepancies with NMR data may arise from tautomerism or solvent effects.

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H]<sup>+</sup>). For example, a mass error <2 ppm validates the molecular formula .

Data Contradiction Analysis

Example : Conflicting melting points reported for structurally similar compounds (e.g., 157°C vs. 244°C in and ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。